1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a nitrophenyl group attached to an imidazothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethoxyphenyl isothiocyanate with hydrazine hydrate can yield an intermediate, which is then subjected to further reactions to form the desired imidazothiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized imidazothiazine compounds .
Scientific Research Applications
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the nitro and hydroxy groups plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share a similar sulfur-nitrogen heterocyclic structure and exhibit comparable biological activities.
Thiazole derivatives: Thiazoles have a five-membered ring containing sulfur and nitrogen, similar to the imidazothiazine ring in the compound of interest.
Uniqueness
1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific combination of functional groups and the imidazothiazine ring structure.
Properties
Molecular Formula |
C20H22N3O4S+ |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C20H22N3O4S/c1-2-27-18-9-7-16(8-10-18)21-14-20(24,22-11-4-12-28-19(21)22)15-5-3-6-17(13-15)23(25)26/h3,5-10,13,24H,2,4,11-12,14H2,1H3/q+1 |
InChI Key |
FCBOKRGGWKMASQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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